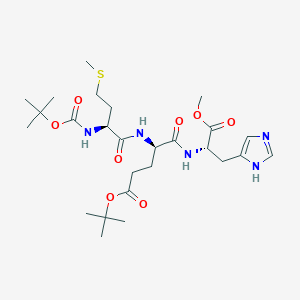
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The presence of bulky 2,6-diisopropylphenyl groups provides steric protection, enhancing the stability of the carbene center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium typically involves the condensation of glyoxal with 2,6-diisopropylaniline, followed by cyclization and fluorination steps. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like lithium diisopropylamide (LDA) for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various imidazolium salts, imidazolidine derivatives, and substituted imidazolium compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium has several scientific research applications:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium involves the stabilization of reactive intermediates through its carbene center. The bulky diisopropylphenyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with transition metals and organic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains smaller substituents, leading to different steric and electronic properties.
1,3-Diphenylimidazolium chloride: Lacks the bulky isopropyl groups, resulting in lower stability and different reactivity patterns.
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is unique due to the presence of the fluorine atom, which enhances its reactivity in substitution reactions. The bulky diisopropylphenyl groups provide additional stability, making it a valuable compound in various catalytic and synthetic applications .
Propriétés
Formule moléculaire |
C27H36FN2+ |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium |
InChI |
InChI=1S/C27H36FN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3/q+1 |
Clé InChI |
XTOBIWHKPGXSES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)

![3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B12995028.png)

![2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)




